molecular formula C8H8FNO2 B14018417 4-Ethoxy-2-fluoronicotinaldehyde

4-Ethoxy-2-fluoronicotinaldehyde

Cat. No.: B14018417
M. Wt: 169.15 g/mol
InChI Key: YOEGGQONMTVPKP-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluoronicotinaldehyde is an organic compound with the molecular formula C8H8FNO2. It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are substituted by fluorine and ethoxy groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-fluoronicotinaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoronicotinaldehyde as the starting material.

    Ethoxylation: The ethoxylation reaction is carried out by reacting 2-fluoronicotinaldehyde with an ethoxy group donor, such as ethyl iodide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-fluoronicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-2-fluoronicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-fluoronicotinaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors involved in neurological pathways. The ethoxy and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2-fluoronicotinaldehyde is unique due to the specific combination of ethoxy and fluorine substituents on the nicotinaldehyde core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

4-ethoxy-2-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C8H8FNO2/c1-2-12-7-3-4-10-8(9)6(7)5-11/h3-5H,2H2,1H3

InChI Key

YOEGGQONMTVPKP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC=C1)F)C=O

Origin of Product

United States

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